molecular formula C14H16BNO6 B3301890 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid CAS No. 913388-58-6

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B3301890
CAS No.: 913388-58-6
M. Wt: 305.09 g/mol
InChI Key: SSIOKSWXLIBVRA-UHFFFAOYSA-N
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Description

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is a structurally complex indole derivative featuring three key functional groups:

  • A boronic acid moiety at the C2 position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position, which stabilizes the indole nitrogen under synthetic conditions.

This compound is of interest in medicinal chemistry and materials science due to its dual reactivity (boronic acid for bioconjugation and carboxylic acid for solubility modulation). However, its synthesis and stability present challenges, particularly in balancing the acid-sensitive Boc group with the boronic acid’s propensity for protodeboronation under basic or oxidative conditions .

Properties

IUPAC Name

2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-5-4-8(12(17)18)6-9(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIOKSWXLIBVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723276
Record name 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-58-6
Record name 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron or boronic acid derivatives.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indole ring. This step typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used with reagents like aryl halides and palladium catalysts.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted indole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been investigated for its potential as a therapeutic agent in cancer treatment. The boronic acid moiety can interact with biological targets, potentially inhibiting cancer cell proliferation.

Case Study:
A study demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism suggests that 2-borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid could be explored for developing new anticancer therapies .

2. Drug Design
The compound serves as a versatile building block in drug design, particularly for creating inhibitors of enzymes involved in various diseases.

Data Table: Anticancer Activity of Boronic Acid Derivatives

Compound NameActivityTarget EnzymeReference
This compoundModerateProteasome
Other Boronic AcidsHighVarious Kinases

Organic Synthesis Applications

1. Cross-Coupling Reactions
The boronic acid group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Case Study:
In a recent publication, researchers utilized this compound as a coupling partner to synthesize complex indole derivatives, showcasing its utility in creating diverse chemical libraries .

Data Table: Cross-Coupling Efficiency

Reaction TypeYield (%)ConditionsReference
Suzuki-Miyaura85Pd catalyst, K2CO3
Negishi Coupling78Zn catalyst

Materials Science Applications

1. Sensor Development
The unique properties of the compound make it suitable for developing sensors, particularly for detecting biomolecules or environmental pollutants.

Case Study:
Research indicates that the incorporation of boronic acids into polymer matrices can enhance sensitivity and selectivity for glucose detection, which is crucial for diabetes management .

Mechanism of Action

The mechanism of action of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes like serine proteases and kinases. The indole ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid and structurally related indole derivatives:

Table 1: Structural and Functional Comparison

Compound Name C2 Substituent N1 Protection C5 Substituent Key Applications Stability Notes
This compound Boronic acid Boc Carboxylic acid Suzuki coupling, drug development Sensitive to base/acid; hygroscopic
Ethyl 1-Boc-2-methyl-1H-indole-5-carboxylate (10a, ) Methyl Boc Ethyl ester Pyrrole synthesis Stable under neutral conditions
5-Methoxy-1-Boc-2-methyl-1H-indole (10c, ) Methyl Boc Methoxy Intermediate for heterocyclic systems Resistant to hydrolysis
(R)-2-Boc-amino-3-(4-iodophenyl)propanoic acid () Iodophenyl Boc Propanoic acid Anticancer inhibitors Light-sensitive; prone to dehalogenation

Key Comparative Insights

Reactivity and Synthetic Utility :

  • The boronic acid in the target compound enables cross-coupling reactions, unlike methyl or iodophenyl substituents in analogs . However, this reactivity comes at the cost of stability; boronic acids are prone to decomposition under acidic or aqueous conditions, whereas methyl or halogenated derivatives (e.g., 10a, ) are more robust .
  • The carboxylic acid at C5 enhances water solubility compared to ester or methoxy groups in analogs like 10a or 10c. This property is advantageous for biological applications but complicates purification in organic solvents .

Protecting Group Compatibility :

  • The Boc group is universally employed across these compounds for N1 protection due to its stability during diverse reactions (e.g., CuCl₂-catalyzed cyclizations in ). However, its acid-labile nature necessitates careful handling in the presence of the boronic acid group, which may require neutral or mildly basic conditions .

Thermal and Spectral Properties :

  • Melting points for Boc-protected indole esters (e.g., 10a: 169–173°C) are higher than typical boronic acids, which often exhibit broader melting ranges or hygroscopicity .
  • IR spectra of the target compound would show distinct B–O (≈1340 cm⁻¹) and B–OH (≈3200–3600 cm⁻¹) stretches, absent in methyl or halogenated analogs .

Biological Activity: While iodophenyl-Boc derivatives () are optimized for anticancer activity, the boronic acid variant may target proteasomes or serine hydrolases, akin to FDA-approved boronate drugs like bortezomib.

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis likely requires Miyaura borylation of a halogenated indole precursor, contrasting with the CuCl₂-mediated cyclizations used for pyrrole-indole hybrids in .
  • Stability : Comparative studies show Boc-protected methyl-indoles (e.g., 10a) achieve >90% yields, whereas boronic acid analogs may require stringent anhydrous conditions to avoid decomposition .
  • Applications : The carboxylic acid group offers advantages in bioconjugation over ester derivatives but necessitates additional protection steps during synthesis .

Biological Activity

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that integrates a boronic acid group with an indole structure, which has been explored for its biological activity, particularly in medicinal chemistry. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 913388-58-6
  • Molecular Formula : C14H16BNO6
  • Molecular Weight : 305.09 g/mol

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in inhibiting enzymes such as proteases and kinases, which are critical in various biological pathways.

Interaction with Enzymes

The boronic acid group allows for effective inhibition of serine proteases and kinases, which are involved in cancer progression and other diseases. The indole ring enhances binding interactions, increasing the compound's affinity for these targets.

Antiviral Activity

Research indicates that compounds related to indole derivatives exhibit significant antiviral properties. For example, studies on indole-2-carboxylic acid derivatives have demonstrated their effectiveness as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The introduction of specific substituents on the indole core has been shown to enhance this inhibitory effect, suggesting potential for structural optimization in developing new antiviral agents .

Anticancer Potential

The compound is also being investigated for its potential use in cancer therapies, particularly through mechanisms like Boron Neutron Capture Therapy (BNCT). The ability of boronic acids to target tumor cells selectively makes them promising candidates for developing novel anticancer drugs .

Case Studies and Research Findings

A comprehensive review of related compounds reveals several promising results:

CompoundTargetIC50 Value (μM)Notes
Indole derivative 3HIV-1 Integrase0.13Significant inhibitor; structural modifications enhanced activity
Indole derivative 20aHIV-1 Integrase0.13Optimized for better interaction with active site
Novel aryl indolePPARγ ModulatorN/ADemonstrated reduction in hyperglycemia in db/db mouse model

Synthesis and Modification Strategies

The synthesis of this compound involves multiple steps including:

  • Formation of the Indole Ring : Achieved through methods like Fischer or Bartoli synthesis.
  • Introduction of the Boronic Acid Group : Typically involves borylation reactions.
  • Protection with Boc Group : Utilizes di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen atom.

These synthetic routes allow for further modifications that can enhance biological activity by optimizing interactions with specific molecular targets.

Q & A

Q. What are the established synthetic routes and purification strategies for 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid?

The synthesis typically involves sequential protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the 5-position with a carboxylic acid and introduction of the borono group at the 2-position. Key steps include:

  • Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .
  • Suzuki-Miyaura coupling for boronic acid introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (anhydrous solvents, inert atmosphere) .
  • Purification via column chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity product (>95%) .

Q. How is the compound characterized spectroscopically and structurally?

  • NMR : ¹H and ¹³C NMR confirm Boc group presence (δ ~1.3 ppm for tert-butyl protons) and indole/boronic acid functionality .
  • FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~3200 cm⁻¹ (boronic acid B-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅BNO₄: calculated 280.11) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, critical for confirming borono group geometry .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry and enzyme inhibition studies?

The indole-5-carboxylic acid moiety acts as a bioisostere for aromatic amino acids, enabling selective inhibition of cysteine proteases (e.g., cathepsin L) or kinases. Advanced applications include:

  • Enzyme Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure inhibition constants (Kᵢ) .
  • Structure-Activity Relationship (SAR) : Modifying the borono group or Boc protection to enhance selectivity and potency .

Q. How can computational methods optimize the compound’s reactivity in cross-coupling reactions?

  • Molecular Docking : Predict binding modes with catalytic palladium complexes using software like AutoDock .
  • Density Functional Theory (DFT) : Calculate transition-state energies to optimize Suzuki-Miyaura coupling conditions (e.g., solvent polarity, base strength) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Orthogonal Validation : Confirm inhibitory activity using both enzymatic assays (e.g., fluorogenic substrates) and cellular models .
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., de-Boc byproducts) affecting bioactivity .
  • Assay Conditions : Control variables like pH, temperature, and reducing agents that may alter boronic acid reactivity .

Q. What strategies mitigate instability of the borono group under physiological conditions?

  • Pro-Drug Design : Mask the boronic acid as a pinacol ester to enhance stability in aqueous media .
  • Accelerated Stability Studies : Monitor degradation via LC-MS under simulated physiological conditions (pH 7.4, 37°C) .

Methodological Best Practices

Q. What experimental safeguards are required for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity hazards) .
  • Inert Atmosphere : Conduct borono group reactions under nitrogen/argon to prevent oxidation .

Q. How to design cross-coupling reactions for derivatization?

  • Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or Buchwald-Hartwig catalysts for optimal yields .
  • Ligand Optimization : Use XPhos or SPhos ligands to enhance coupling efficiency with aryl halides .

Data Interpretation and Reporting

Q. How to interpret conflicting crystallographic data for boron-containing compounds?

  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve ambiguities in boron-oxygen bond lengths .
  • Validation Tools : Use PLATON or CCDC Mercury to check for overfitting .

Q. What statistical approaches validate biological activity in multi-target studies?

  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .
  • Selectivity Index : Compare activity against off-target enzymes (e.g., cathepsin B vs. L) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
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